4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine
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Overview
Description
4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions using piperidine and suitable leaving groups.
Attachment of the piperazine ring: The piperazine ring is attached through a coupling reaction, often facilitated by catalysts such as palladium in the presence of ligands.
Incorporation of the naphthalene moiety: The naphthalene moiety is introduced through acylation reactions using naphthalene-1-carbonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine, piperazine, and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-(Naphthalene-1-carbonyl)piperazine: Shares the naphthalene and piperazine moieties but lacks the pyrimidine core.
Uniqueness
4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c1-19-18-23(28-12-5-2-6-13-28)27-25(26-19)30-16-14-29(15-17-30)24(31)22-11-7-9-20-8-3-4-10-21(20)22/h3-4,7-11,18H,2,5-6,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTZMUPQADHMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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